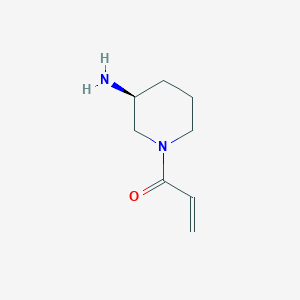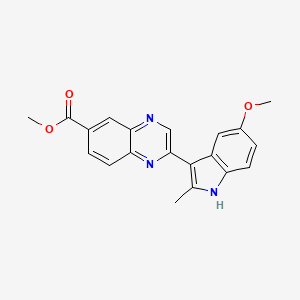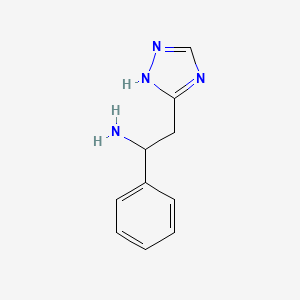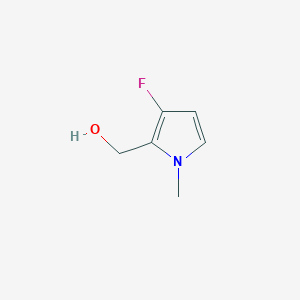
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol is an organic compound that features a pyrrole ring substituted with a fluorine atom at the 3-position, a methyl group at the 1-position, and a hydroxymethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to remove the hydroxymethyl group, forming (3-Fluoro-1-methyl-1H-pyrrole).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: (3-Fluoro-1-methyl-1H-pyrrol-2-yl)formaldehyde, (3-Fluoro-1-methyl-1H-pyrrol-2-yl)carboxylic acid
Reduction: (3-Fluoro-1-methyl-1H-pyrrole)
Substitution: Various substituted pyrroles depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Fluoro-1H-pyrrol-2-yl)methanol: Lacks the methyl group at the 1-position.
(1-Methyl-1H-pyrrol-2-yl)methanol: Lacks the fluorine atom at the 3-position.
(3-Fluoro-1-methyl-1H-pyrrole): Lacks the hydroxymethyl group at the 2-position.
Uniqueness
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can increase its solubility and reactivity.
Eigenschaften
Molekularformel |
C6H8FNO |
|---|---|
Molekulargewicht |
129.13 g/mol |
IUPAC-Name |
(3-fluoro-1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C6H8FNO/c1-8-3-2-5(7)6(8)4-9/h2-3,9H,4H2,1H3 |
InChI-Schlüssel |
UDAPUONIXXIEEM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




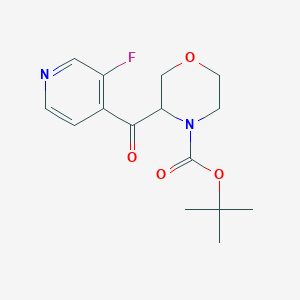
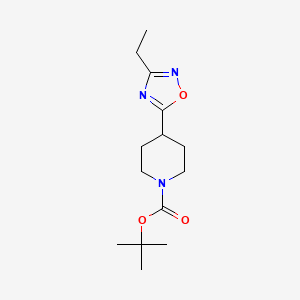
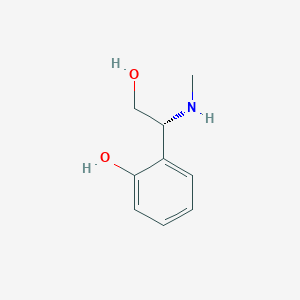
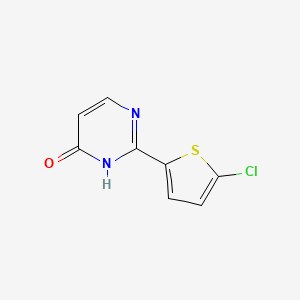

acetic acid](/img/structure/B15226464.png)
![N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide](/img/structure/B15226468.png)
![3-Bromo-1-methyl-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15226476.png)
